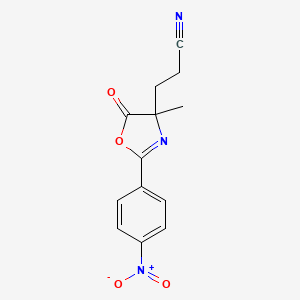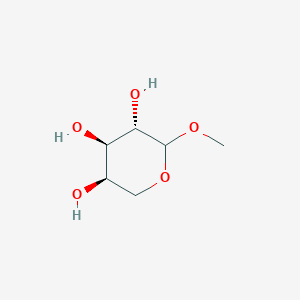
(3S,4R,5R)-2-methoxyoxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R,5R)-2-methoxyoxane-3,4,5-triol is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of atoms within the molecule. This compound is part of the oxane family, which are six-membered ring structures containing one oxygen atom. The presence of multiple hydroxyl groups and a methoxy group makes this compound interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-2-methoxyoxane-3,4,5-triol typically involves the use of carbohydrate precursorsThe reaction conditions often require the use of protecting groups such as benzyl or acetyl groups to ensure selective reactions at specific hydroxyl positions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer more efficient and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R,5R)-2-methoxyoxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
(3S,4R,5R)-2-methoxyoxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which (3S,4R,5R)-2-methoxyoxane-3,4,5-triol exerts its effects involves interactions with specific molecular targets. For example, it may act as a substrate or inhibitor for certain enzymes involved in carbohydrate metabolism. The pathways involved can include glycolysis, gluconeogenesis, and the pentose phosphate pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxane derivatives with different substituents or stereochemistry, such as:
- (3S,4S,5R)-2-methoxyoxane-3,4,5-triol
- (3R,4R,5S)-2-methoxyoxane-3,4,5-triol
- (3S,4R,5S)-2-methoxyoxane-3,4,5-triol .
Uniqueness
The uniqueness of (3S,4R,5R)-2-methoxyoxane-3,4,5-triol lies in its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Propriétés
Formule moléculaire |
C6H12O5 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(3S,4R,5R)-2-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6?/m1/s1 |
Clé InChI |
ZBDGHWFPLXXWRD-VRPWFDPXSA-N |
SMILES isomérique |
COC1[C@H]([C@@H]([C@@H](CO1)O)O)O |
SMILES canonique |
COC1C(C(C(CO1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


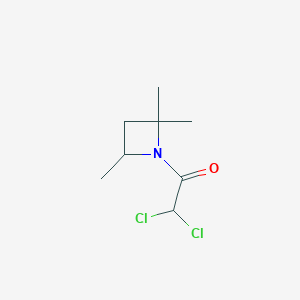
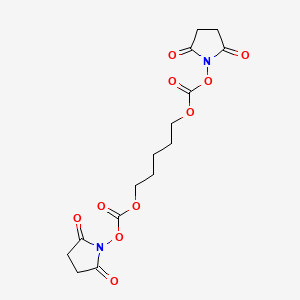
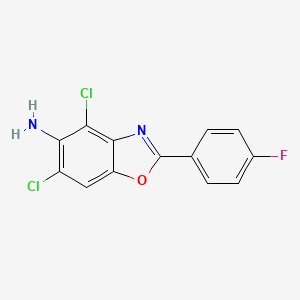
![1-Propanesulfonic acid, 3-[(phenylsulfonyl)amino]-, monosodium salt](/img/structure/B13797132.png)
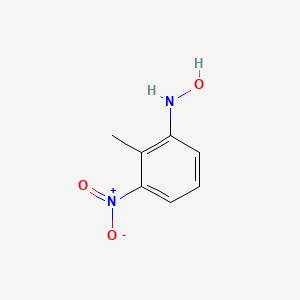

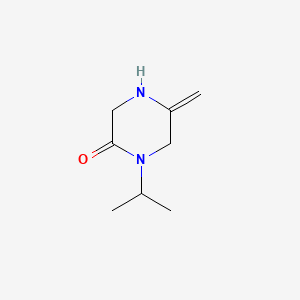
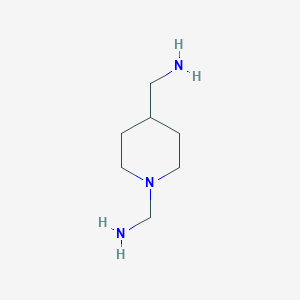
![tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13797167.png)
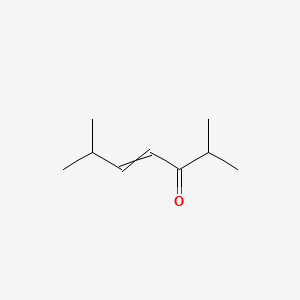
![3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate](/img/structure/B13797187.png)
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)

